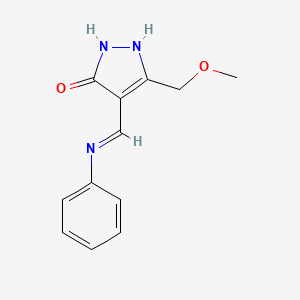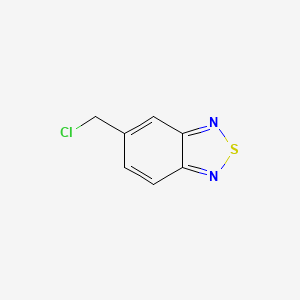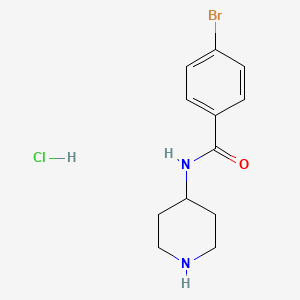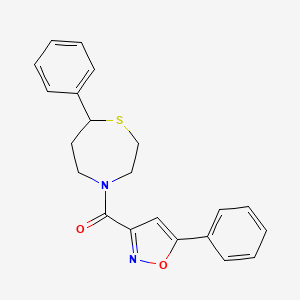
(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug discovery, and neuroscience research. The compound is a thiazepine derivative that exhibits unique biochemical and physiological effects, making it an attractive target for further investigation.
科学的研究の応用
Antibacterial Activity
Thiazine derivatives have been recognized for their antibacterial properties. They can inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics. The specific structural features of (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone could be explored for targeted action against resistant bacterial infections .
Antifungal Applications
Similar to their antibacterial uses, thiazine compounds also exhibit antifungal activity. This makes them useful in treating fungal infections, which are becoming increasingly problematic due to the rise of drug-resistant strains. Research into the antifungal mechanisms of this compound could lead to the development of novel antifungal therapies .
Anticancer Potential
Thiazine derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound may be studied for its efficacy against specific types of cancer, potentially leading to new treatments for this devastating disease .
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazine derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone could be used to alleviate symptoms in conditions such as arthritis or asthma .
Analgesic Effects
Thiazine compounds are known to possess analgesic effects, which could be beneficial in pain management. Research into the analgesic properties of this compound could lead to the development of new pain-relieving medications, particularly for chronic pain conditions .
Antimalarial Activity
Thiazine derivatives have been explored for their antimalarial activity. Given the ongoing challenge of malaria and the emergence of drug-resistant strains of the parasite, the compound could be a part of new antimalarial drugs that offer an alternative to current treatments .
Antiviral Uses
The potential antiviral uses of thiazine derivatives are an area of interest, especially in the wake of global viral outbreaks. Studying how (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone interacts with viral particles could lead to new antiviral medications .
Coordination Chemistry
Thiazine derivatives can act as multidentate ligands due to the presence of nitrogen and sulfur atoms. This property is useful in coordination chemistry to create new metal complexes with potential bioactivity. The compound could be used to synthesize novel complexes for various applications, including catalysis and materials science .
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-21(18-15-19(25-22-18)16-7-3-1-4-8-16)23-12-11-20(26-14-13-23)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXXGPODUYNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

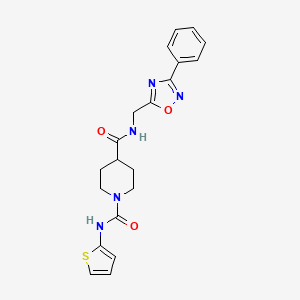
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
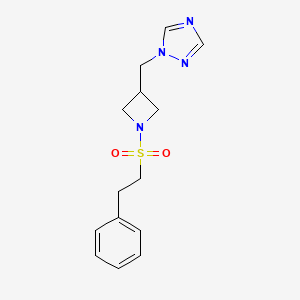
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)

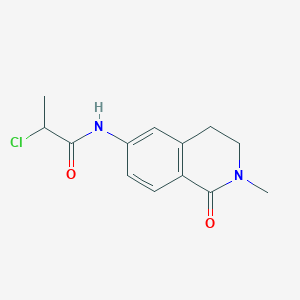
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

